Dimethyl decylphosphonate

Flame Retardancy Polymer Additives Water Resistance

Dimethyl decylphosphonate (DMDP, CAS 76964-69-7), molecular formula C₁₂H₂₇O₃P and molecular weight 250.31 g/mol, belongs to the class of dialkyl alkylphosphonate esters. It is characterized by a decyl (C10) alkyl chain linked to a phosphorus center esterified with two methyl groups.

Molecular Formula C12H27O3P
Molecular Weight 250.31 g/mol
Cat. No. B14126238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl decylphosphonate
Molecular FormulaC12H27O3P
Molecular Weight250.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCCP(=O)(OC)OC
InChIInChI=1S/C12H27O3P/c1-4-5-6-7-8-9-10-11-12-16(13,14-2)15-3/h4-12H2,1-3H3
InChIKeyPQDJLAHLMWEHPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Decylphosphonate: A Strategic C10 Phosphonate Intermediate for High-Performance Applications


Dimethyl decylphosphonate (DMDP, CAS 76964-69-7), molecular formula C₁₂H₂₇O₃P and molecular weight 250.31 g/mol, belongs to the class of dialkyl alkylphosphonate esters [1]. It is characterized by a decyl (C10) alkyl chain linked to a phosphorus center esterified with two methyl groups. This amphiphilic structure grants it surfactant-like properties, making it a valuable intermediate in the synthesis of flame retardants, plasticizers, and corrosion inhibitors [2]. As a non-halogenated organophosphorus compound, it is employed where tailored hydrocarbon solubility and thermal stability are required, positioning it distinctly from both shorter-chain and longer-chain phosphonate analogs in industrial formulation and research [2].

Intermediate roleStrategic C10 phosphonate for synthesis of flame retardants, plasticizers and corrosion inhibitors
Amphiphilic balanceSupports surfactant-like properties and compatibility in hydrocarbon-based formulations
Chain-length differentiationDistinct thermal and solubility profile vs shorter- or longer-chain dialkyl alkylphosphonates

Why Dimethyl Decylphosphonate Cannot Be Replaced by Just Any Long-Chain Phosphonate


In-class substitution of dimethyl decylphosphonate with other dialkyl alkylphosphonates is highly unreliable due to the profound impact of the ester alkyl groups (e.g., methyl vs. ethyl) and the chain length of the phosphorus-bound alkyl group (e.g., decyl vs. lauryl or octadecyl) on key performance parameters. These structural variations critically alter thermal degradation profiles, hydrolysis kinetics, and compatibility with polymer matrices [1]. For instance, replacing the dimethyl ester with diethyl or dipropyl groups, or changing the decyl chain to a lauryl chain, yields a different compound with non-equivalent flame retardant efficiency, water resistance, and plasticizing behavior, as evidenced by differential performance in thermoplastic compositions [1]. Therefore, assuming functional interchangeability without empirical head-to-head data is a significant procurement and formulation risk.

Ester group changeMethyl esters may impart different hydrolysis kinetics and processing behavior compared to ethyl or propyl analogs.
Alkyl chain shiftReplacing decyl with lauryl or octadecyl can alter polymer compatibility, water resistance, and flame retardant efficiency.

Dimethyl Decylphosphonate: Quantified Differentiation Against Analogous Phosphonates


Superior Water Resistance of a Flame-Retardant Oligomer Derived from Dimethyl Decylphosphonate vs. Commercial AMGARD CU in ABS

A flame-retardant phosphonate oligomer (Phosphonate A) synthesized from dimethyl decylphosphonate (DMDP) as a key reactant demonstrated significantly improved water resistance when compounded into ABS plastic, compared to a formulation using the commercial flame retardant AMGARD CU [1]. In a standardized immersion test (60°C water for 6 hours), the ABS specimen containing 3 wt% of the DMDP-derived Phosphonate A showed a quantifiably lower water uptake, indicating superior resistance to moisture-induced degradation [1].

Water resistance
Head-to-head (patent)
DMDP-derived oligomer showed lower water uptake vs. commercial AMGARD CU in ABS immersion test (60°C, 6 h)
Supports selection for moisture-resistant formulations
Quantitative details in patent Table 1; exact % not extracted here
Flame Retardancy Polymer Additives Water Resistance

Effective Synthesis of a High-Yield Flame-Retardant Oligomer Using Dimethyl Decylphosphonate as a Preferred Monomer

In the synthesis of a novel oligomeric flame retardant, dimethyl decylphosphonate (DMDP) was reacted with trimethylolpropane phosphite (TMOPP) to produce a target oligomer with a high isolated yield of 98.2% [1]. This demonstrates that DMDP possesses suitable reactivity and steric properties for efficient incorporation into polymer-relevant additive structures. The reaction proceeded cleanly, as confirmed by 31P NMR and GC analysis showing complete consumption of starting materials [1].

Synthetic efficiency
Reported
98.2% isolated yield in oligomer synthesis from DMDP and trimethylolpropane phosphite
Indicates a scalable monomer route with low waste
Reaction at 200°C/11 h; confirmed by 31P NMR and GC
Flame Retardant Synthesis Oligomeric Phosphonates Reaction Efficiency

High Corrosion Inhibition Effect of Decylphosphonate on Magnesium Alloy: Supporting the Bioactive and Surfactant Role of the Decyl Moiety

The sodium salt of decylphosphonate (DP), the hydrolysis product of dimethyl decylphosphonate, exhibits a high corrosion inhibition effect on both bare and PEO-coated AZ21 magnesium alloy [1]. While this study uses the hydrolyzed form, it validates the performance of the decylphosphonate group. Electrochemical analysis revealed a significant reduction in corrosion rate, attributed to the strong adsorption of the decylphosphonate moiety on the Mg surface, forming a protective film [1].

Corrosion inhibition
Supporting evidence
Sodium decylphosphonate (hydrolysis product) exhibited high inhibition effect on bare and PEO-coated AZ21 Mg alloy
Confirms surfactant-like surface protection by the decyl moiety
Independent corrosion study; performance linked to chain length
Corrosion Inhibition Magnesium Alloys Surfactant

Where Dimethyl Decylphosphonate Delivers Quantified Advantage: Key Application Scenarios


Synthesis of Moisture-Resistant, Non-Halogenated Flame Retardants for ABS and Engineering Thermoplastics

Procurement should be prioritized when synthesizing oligomeric or polymeric flame retardants intended for applications requiring superior water resistance, such as automotive under-hood components or electronic housings. As shown by the head-to-head data, an additive derived from this monomer outperforms commercial AMGARD CU in reducing water uptake in ABS parts [1]. Using the correct monomer ensures the final polymer meets stringent moisture-sensitivity specifications.

Precursor for Surfactant-Type Corrosion Inhibitors in Multi-Metal Protection Systems

For developing corrosion inhibitor formulations targeting magnesium or aluminum alloys, dimethyl decylphosphonate serves as a versatile precursor. Its hydrolysis yields decylphosphonic acid/salts, which have demonstrated a 'high corrosion inhibition effect' on Mg alloys due to the formation of a protective surface film [2]. This amphiphilic property, absent in phosphonates with very short alkyl chains, is critical for effective inhibition.

Co-monomer for Specialty Polymers and Plasticizers Requiring a Balance of Flexibility and Polarity

The C10 alkyl chain of dimethyl decylphosphonate provides a specific balance of hydrophobicity and polar functionality. It is cited as a key monomer in patents for dendritic phosphonate polymers [3]. Its use as an intermediate in synthesizing phosphonate-containing plasticizers with a specific volatility and compatibility profile, as opposed to using a C12 or C8 analog, is a data-driven choice for formulators aiming to fine-tune polymer glass transition temperature and migration resistance.

Application
Selection Property
Validation Focus
Moisture-resistant flame retardant synthesis
Oligomer water resistance
Water uptake performance in engineering plastics (e.g., ABS)
Corrosion inhibitor precursor for light alloys
Decyl chain adsorption
Corrosion rate reduction on Mg/Al substrates
Specialty polymer comonomer
C10 hydrophobic-polar balance
Polymer Tg and migration resistance tuning
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